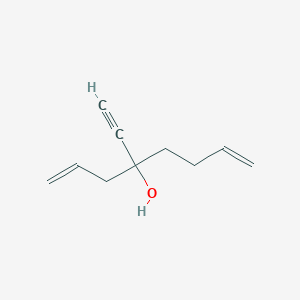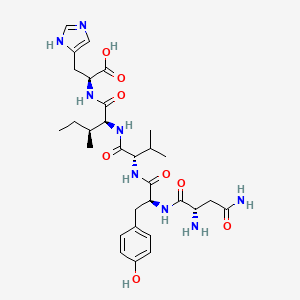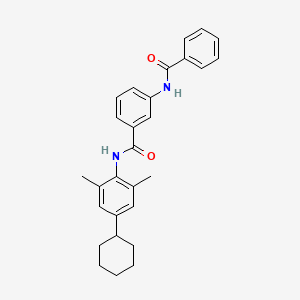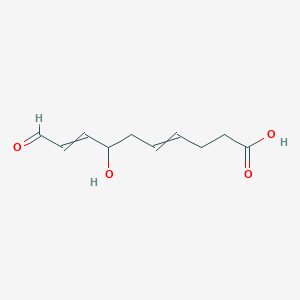![molecular formula C13H20BrNO B14194305 (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol CAS No. 834883-69-1](/img/structure/B14194305.png)
(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol is a chiral compound with a bromophenyl group attached to an amino alcohol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol typically involves the reaction of (S)-4-methylpentan-1-ol with 3-bromobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products
Oxidation: Formation of (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-2-one.
Reduction: Formation of (2S)-2-{[(Phenyl)methyl]amino}-4-methylpentan-1-ol.
Substitution: Formation of (2S)-2-{[(3-Azidophenyl)methyl]amino}-4-methylpentan-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its specific structural features.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties, including its role as a precursor in the synthesis of drugs targeting specific receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino alcohol moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-{[(3-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol
- (2S)-2-{[(3-Fluorophenyl)methyl]amino}-4-methylpentan-1-ol
- (2S)-2-{[(3-Methylphenyl)methyl]amino}-4-methylpentan-1-ol
Uniqueness
Compared to its analogs, (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This feature can enhance the compound’s binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development.
Eigenschaften
CAS-Nummer |
834883-69-1 |
|---|---|
Molekularformel |
C13H20BrNO |
Molekulargewicht |
286.21 g/mol |
IUPAC-Name |
(2S)-2-[(3-bromophenyl)methylamino]-4-methylpentan-1-ol |
InChI |
InChI=1S/C13H20BrNO/c1-10(2)6-13(9-16)15-8-11-4-3-5-12(14)7-11/h3-5,7,10,13,15-16H,6,8-9H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
NTPOQSQMZBIDNT-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](CO)NCC1=CC(=CC=C1)Br |
Kanonische SMILES |
CC(C)CC(CO)NCC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)



![Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane](/img/structure/B14194237.png)
![4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one](/img/structure/B14194241.png)




![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)

![[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone](/img/structure/B14194283.png)

